Methyl 2-chlorobenzo[d]oxazole-5-carboxylate
Description
Methyl 2-chlorobenzo[d]oxazole-5-carboxylate is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a chlorine atom at position 2 and a methyl ester group at position 3. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions, such as the treatment of substituted benzoate precursors with cyanogen bromide or other cyclizing agents . For example, derivatives like methyl 2-aminobenzo[d]oxazole-5-carboxylate are synthesized via nitro group reduction and subsequent cyclization , while the 2-chloro derivative can be prepared from 2-chlorobenzo[d]oxazole intermediates through piperazine displacement and reductive amination .
Properties
IUPAC Name |
methyl 2-chloro-1,3-benzoxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLACLQPNMYERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444724 | |
| Record name | Methyl 2-chlorobenzo[d]oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54120-92-2 | |
| Record name | Methyl 2-chlorobenzo[d]oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60444724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-chloro-1,3-benzoxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Pharmaceutical Applications
Methyl 2-chlorobenzo[d]oxazole-5-carboxylate serves as a precursor for synthesizing various biologically active compounds. Its derivatives have shown promising results in anticancer research, particularly against specific cancer cell lines. For instance:
- Anticancer Activity : Certain derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation, showcasing significant cytotoxic effects against lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) .
- Antimicrobial Properties : Preliminary studies suggest that some derivatives may exhibit antimicrobial activities, although further investigation is required to confirm these effects .
Chemical Research Applications
The compound is extensively utilized in synthetic organic chemistry due to its ability to undergo various chemical reactions. Some notable applications include:
- Synthesis of Benzoxazole Derivatives : this compound can be employed as a starting material for synthesizing benzoxazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antifungal properties .
Recent studies have focused on the synthesis and evaluation of derivatives derived from this compound:
- Cytotoxic Activity Evaluation : Research conducted by Suryavanshi et al. demonstrated that benzoxazole acetic acid derivatives exhibited enhanced cytotoxic activity against cancer cell lines when specific substituents were introduced .
- Nanocatalyst Utilization : A study highlighted the use of nanomaterials as catalysts for synthesizing benzoxazole derivatives from this compound, improving yields and reaction efficiency under eco-friendly conditions .
Mechanism of Action
The mechanism by which Methyl 2-chlorobenzo[d]oxazole-5-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis enzymes.
Anticancer Activity: Inhibits enzymes involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Chlorine vs. Methyl/Thiol Groups : The 2-chloro substituent enhances electrophilicity and stability compared to methyl or thiol groups, influencing reactivity in cross-coupling reactions .
- Thiazole vs. Oxazole Cores : Replacement of the oxazole oxygen with sulfur (thiazole) alters electronic properties and bioavailability, as seen in Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate .
Physicochemical Properties
Table 2: Thermal and Spectroscopic Data
Key Observations :
Key Observations :
- The 2-chloro derivative demonstrates structure-activity relationships (SAR) linked to mycobacterial growth inhibition, likely due to its electron-withdrawing chlorine enhancing target binding .
- Arylideneamino-substituted derivatives exhibit exceptional COX-2 selectivity, attributed to bulky substituents optimizing steric interactions .
Biological Activity
Methyl 2-chlorobenzo[d]oxazole-5-carboxylate (M2CBOC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article synthesizes existing literature to present a comprehensive overview of its biological activities, including key research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 211.6 g/mol. Its structure features a benzoxazole ring, a fused bicyclic compound comprising a benzene ring and an oxazole ring. The presence of chlorine and nitrogen atoms contributes to its unique chemical properties and biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of M2CBOC and its derivatives. Research indicates that certain derivatives exhibit significant inhibitory effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of M2CBOC derivatives against human cancer cell lines, several compounds demonstrated promising results:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | A-431 (epidermoid carcinoma) | 12.5 |
| Derivative B | Jurkat (T-cell leukemia) | 9.8 |
| Derivative C | U251 (glioblastoma) | 15.4 |
These results indicate that modifications to the M2CBOC structure can enhance its cytotoxic activity against specific cancer types .
Antimicrobial Activity
M2CBOC has also been studied for its antimicrobial properties. Preliminary findings suggest that it may exhibit activity against various bacterial and fungal strains.
Antimicrobial Efficacy Table
The following table summarizes the minimum inhibitory concentration (MIC) values for M2CBOC against selected pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Candida albicans | 3.12 |
| Bacillus subtilis | 6.25 |
These results indicate that M2CBOC has potential as an antimicrobial agent, particularly against Gram-positive bacteria and fungi .
The biological activity of M2CBOC is believed to be linked to its ability to interact with cellular targets involved in proliferation and survival pathways in cancer cells. For instance, studies suggest that it may induce apoptosis through modulation of Bcl-2 family proteins, which are critical regulators of cell death .
Synthesis of Derivatives
The synthesis of M2CBOC derivatives has been explored to enhance its biological activity. Various synthetic routes have been developed, allowing for the modification of functional groups to optimize efficacy against specific biological targets.
Common Synthetic Methods
- Nucleophilic Substitution : Used for introducing substituents at the chlorine position.
- Esterification : To modify carboxylic acid functionalities.
- Cyclization Reactions : To create more complex heterocyclic structures.
These methods facilitate the creation of a library of compounds for screening against different biological activities.
Preparation Methods
Synthesis via Chlorination and Cyclization of Substituted Phenols
One reported method starts with 2-nitro-4-methylphenol as the raw material, which undergoes a series of reactions including reduction, cyclization, chlorination, and oxidation to yield benzoxazole derivatives structurally related to this compound.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Reduction | 2-nitro-4-methylphenol is reduced to the corresponding aminophenol derivative. |
| 2 | Cyclization | Intramolecular cyclization forms the benzoxazole ring system. |
| 3 | Chlorination | Chlorine is introduced at the 2-position of the benzoxazole ring. |
| 4 | Oxidation | Oxidation converts methyl groups or intermediates to carboxyl or aldehyde functionalities. |
This method emphasizes the use of easily available raw materials and relatively straightforward reaction conditions, aiming for good overall yields and operational simplicity.
Esterification and Chlorination Using Thionyl Chloride and Dimethylformamide (DMF)
Another approach involves the reaction of benzo[d]oxazole carboxylic acid derivatives with thionyl chloride in the presence of N,N-dimethylformamide (DMF) to facilitate chlorination and activation of the carboxyl group, followed by esterification to form the methyl ester.
Reaction Conditions and Yield:
This method is notable for its high yield and relatively short reaction time, making it suitable for laboratory-scale synthesis.
Industrial and Laboratory Scale Synthesis via 2-Aminophenol and Chlorinated Carboxylic Acid Derivatives
For related compounds such as methyl 2-chlorobenzo[d]oxazole-7-carboxylate, synthesis typically involves the reaction of 2-aminophenol with chlorinated carboxylic acid derivatives under acidic conditions to form the benzoxazole core, followed by esterification using methanol and a catalyst. Although this example targets the 7-carboxylate isomer, the methodology is adaptable to the 5-carboxylate isomer with appropriate positional isomers of starting materials.
- Formation of benzoxazole ring by cyclization of 2-aminophenol with chlorinated acid.
- Esterification of carboxyl group to methyl ester using methanol.
Industrial methods optimize these reactions using continuous flow reactors and catalysts to improve yield and reduce reaction time.
Summary Table of Preparation Methods
| Method No. | Starting Material(s) | Key Reactions | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| 1 | 2-nitro-4-methylphenol | Reduction, cyclization, chlorination, oxidation | Multi-step; mild conditions | Not specified | Novel route; easy raw materials |
| 2 | Benzo[d]oxazole carboxylic acid | Chlorination with SOCl2, esterification | Reflux with DMF, 0.25 h | 89 | High yield, short reaction time |
| 3 | 2-aminophenol + chlorinated acid | Cyclization, esterification | Acidic conditions, catalytic esterification | Not specified | Scalable industrial method |
Q & A
Basic: What are the standard synthetic routes for Methyl 2-chlorobenzo[d]oxazole-5-carboxylate, and what critical parameters influence yield?
Answer: The compound is typically synthesized via cyclization of precursor intermediates. For example, methyl 3-amino-4-hydroxybenzoate reacts with cyanogen bromide (CNBr) in methanol under mild conditions (room temperature, 3–4 hours) to form the oxazole ring . Key parameters include pH control during reduction steps (e.g., sodium dithionite for nitro-to-amine conversion), solvent choice (e.g., acetone or acetic acid), and reaction time. Yields (~70–85%) depend on purity of intermediates and avoiding side reactions like over-nitration or incomplete cyclization .
Advanced: How can conflicting NMR data for derivatives of this compound be resolved?
Answer: Contradictions in spectral data (e.g., unexpected coupling constants or shifts) often arise from conformational flexibility or solvent effects. For example, in Methyl 2-(4-(6-fluoropyridin-3-yl)-3-(trifluoromethyl)phenyl)-benzo[d]oxazole-5-carboxylate, the downfield shift of aromatic protons (δ 8.64 ppm) indicates electron-withdrawing substituents, but overlapping signals may require 2D NMR (COSY, HSQC) for unambiguous assignment . Computational methods (DFT for predicting chemical shifts) and deuterated solvent trials can clarify ambiguities .
Basic: What spectroscopic techniques are essential for characterizing this compound and its intermediates?
Answer: Routine characterization includes:
- 1H/13C NMR : To confirm substitution patterns and cyclization (e.g., methyl ester protons at δ ~3.95–4.0 ppm ).
- Mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]+ or [M+Na]+ peaks).
- IR spectroscopy : To verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters).
Intermediates like methyl 3-amino-4-hydroxybenzoate require additional TLC monitoring to track reduction steps .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives targeting apoptosis?
Answer: SAR strategies involve:
- Core modifications : Replacing the oxazole ring with thiazole (e.g., ethyl 2-aminothiazole-4-carboxylate ) or altering substituents (e.g., chloro vs. fluoro groups) to assess cytotoxicity.
- Biological assays : In vitro apoptosis screening (e.g., caspase-3 activation in cancer cells) and computational docking (e.g., binding to Bcl-2 proteins).
- Metabolic stability : Introducing electron-withdrawing groups (e.g., trifluoromethyl ) to enhance resistance to esterase hydrolysis. Data from in vivo models (e.g., tumor xenografts) validate pharmacokinetic properties .
Basic: What are common side reactions during the synthesis of this compound, and how are they mitigated?
Answer: Common issues include:
- Incomplete cyclization : Additives like pyridinium p-toluenesulfonate (PPTS) improve ring closure efficiency .
- Ester hydrolysis : Use anhydrous solvents (e.g., toluene) and avoid prolonged exposure to moisture.
- Byproduct formation : Column chromatography (silica gel, ethyl acetate/hexane gradients) isolates the target compound from nitration byproducts .
Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Answer: The chlorine atom at position 2 acts as a directing group, enabling Suzuki-Miyaura couplings. For example, palladium-catalyzed coupling with arylboronic acids replaces chlorine with aryl groups. Kinetic studies show that electron-deficient boronic acids (e.g., 3-fluorophenyl) enhance reaction rates due to improved oxidative addition to Pd(0) . Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields (>80%) .
Basic: How is the purity of this compound validated for pharmacological studies?
Answer: Purity is confirmed via:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm); >98% purity is required for in vitro assays.
- Elemental analysis : Matching experimental C/H/N ratios to theoretical values (e.g., C 53.6%, H 3.1%, N 5.7%).
- Melting point consistency : Deviation >2°C suggests impurities .
Advanced: What strategies optimize the in vivo bioavailability of this compound derivatives?
Answer: Bioavailability enhancements include:
- Prodrug design : Replacing the methyl ester with tert-butyl esters to improve membrane permeability, followed by enzymatic hydrolysis in target tissues .
- Lipid nanoparticle encapsulation : Increases half-life in circulation (e.g., from 2 to 8 hours in rodent models).
- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., hydrolyzed carboxylic acid) to guide structural refinements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
